![molecular formula C14H10Cl3NO3 B4411198 5-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide](/img/structure/B4411198.png)
5-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide
Overview
Description
5-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as diclofenac impurity E and is commonly used as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also reduces the expression of adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation. Additionally, it has been shown to reduce the production of reactive oxygen species (ROS), which play a role in the pathogenesis of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide in lab experiments is its high purity, which ensures reproducible results. Additionally, it is a well-characterized compound, and its synthesis method is well-established. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several future directions for the study of 5-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide. One potential direction is the investigation of its potential use as a tumor suppressor and its ability to inhibit the growth of cancer cells. Another direction is the study of its potential use in the treatment of other inflammatory disorders such as inflammatory bowel disease and psoriasis. Additionally, the development of novel derivatives of this compound with improved efficacy and reduced toxicity is an area of active research.
Scientific Research Applications
5-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and gout. Additionally, it has been investigated for its potential use as a tumor suppressor and for its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
5-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c1-21-12-3-2-7(15)4-9(12)14(20)18-8-5-10(16)13(19)11(17)6-8/h2-6,19H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBXDQOAAWKIST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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